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Compound of Interest

Compound Name: Dihydroterpineol

Cat. No.: B150745 Get Quote

An In-depth Technical Guide to the Molecular Structure of Dihydroterpineol

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydroterpineol, also known by its systematic name p-Menthan-8-ol and synonym

Menthanol, is a naturally occurring monoterpene alcohol.[1] It is a saturated derivative of

terpineol and exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-

ol.[2] The spatial arrangement of the methyl group at the 1-position and the 2-hydroxy-2-propyl

group at the 4-position of the cyclohexane ring distinguishes these isomers. In the cis isomer,

these two bulky substituents are on the same side of the ring, while in the trans isomer, they

are on opposite sides.[2] This structural difference significantly influences the molecule's

physical, chemical, and biological properties, making a thorough understanding of its molecular

structure crucial for its application in research and development. Dihydroterpineol is valued in

the fragrance industry for its pleasant, soft floral scent, reminiscent of lilac, and is also utilized

as a high-performance solvent in various industrial applications.

Molecular Structure and Conformation
The chemical formula for Dihydroterpineol is C₁₀H₂₀O, with a molecular weight of

approximately 156.27 g/mol .[1][3] The core of its structure is a p-menthane skeleton, which

consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxypropyl group.

The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The

relative orientation of the substituents on the ring determines the cis and trans isomerism.
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2D and 3D Representations
The 2D structure of Dihydroterpineol clearly shows the connectivity of the atoms. For a more

accurate representation of its spatial arrangement, 3D models are essential. These models

illustrate the preferred chair conformation of the cyclohexane ring and the axial or equatorial

positions of the substituents.

Diagram: 2D Chemical Structure of Dihydroterpineol

Caption: 2D representation of the Dihydroterpineol molecule.

Physicochemical Properties
The physical and chemical properties of Dihydroterpineol are summarized in the table below.

These properties are essential for its handling, formulation, and application in various scientific

and industrial fields.

Property Value Reference

Molecular Formula C₁₀H₂₀O [1][3]

Molecular Weight 156.27 g/mol [1][3]

Appearance Clear, colorless liquid [1]

Odor Fresh, clean, and mildly floral [1]

Density ~0.93 g/cm³ at 20°C [1]

Boiling Point ~210°C [1]

Flash Point ~85°C (closed cup) [1]

Solubility

Soluble in ethanol, acetone,

and most organic solvents;

slightly soluble in water.

[1]

Purity ≥97% [3]

Experimental Data and Protocols
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The structural elucidation of Dihydroterpineol relies on various spectroscopic techniques.

Below are the key experimental data and general protocols for these analyses.

Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of Dihydroterpineol, confirming its elemental composition.

Experimental Protocol for Mass Spectrometry:

A sample of Dihydroterpineol is introduced into the mass spectrometer, typically via gas

chromatography (GC-MS) for separation of isomers and impurities. The molecules are then

ionized, commonly using electron ionization (EI). The resulting ions are separated based on

their mass-to-charge ratio (m/z) and detected. The mass spectrum shows the molecular ion

peak and various fragment ion peaks, which provide information about the molecule's structure.

Table: Mass Spectrometry Data for Dihydroterpineol

m/z Interpretation

156 Molecular Ion (M⁺)

138 [M - H₂O]⁺

123 [M - H₂O - CH₃]⁺

95 [C₇H₁₁]⁺

81 [C₆H₉]⁺

59 [C₃H₇O]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of

Dihydroterpineol, including the connectivity of atoms and the stereochemistry of the molecule.

Both ¹H and ¹³C NMR are employed.

Experimental Protocol for NMR Spectroscopy:
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A small amount of the purified Dihydroterpineol sample is dissolved in a deuterated solvent

(e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer.

For ¹H NMR, a proton spectrum is acquired, showing the chemical shifts, integration, and

coupling patterns of the hydrogen atoms. For ¹³C NMR, a carbon spectrum is acquired,

indicating the chemical shifts of the different carbon atoms. 2D NMR techniques such as COSY

and HSQC can be used to establish correlations between protons and carbons, aiding in the

complete assignment of the spectra.

Note: Specific, publicly available, fully assigned NMR spectra for Dihydroterpineol are not

readily found. The following are predicted key chemical shifts based on its structure.

Table: Predicted ¹H NMR Chemical Shifts for Dihydroterpineol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 0.8-0.9 d 3H -CH₃ (on ring)

~ 1.1-1.2 s 6H -C(CH₃)₂OH

~ 1.0-1.8 m 9H
Cyclohexane ring

protons

~ 1.5 s 1H -OH

Table: Predicted ¹³C NMR Chemical Shifts for Dihydroterpineol

Chemical Shift (ppm) Assignment

~ 71 -C(CH₃)₂OH

~ 49 -CH- (on ring, attached to isopropyl group)

~ 35 -CH- (on ring, attached to methyl group)

~ 31, 27, 25 Cyclohexane ring -CH₂-

~ 27 -C(CH₃)₂OH

~ 22 -CH₃ (on ring)
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the Dihydroterpineol
molecule.

Experimental Protocol for IR Spectroscopy:

A thin film of the liquid Dihydroterpineol sample is placed between two salt plates (e.g., NaCl

or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is

then exposed to infrared radiation, and the absorbance is measured as a function of

wavenumber. The resulting IR spectrum shows absorption bands corresponding to the

vibrational frequencies of the different functional groups.

Table: Key IR Absorption Bands for Dihydroterpineol

Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 Strong, Broad O-H stretch (alcohol)

~ 2920 Strong C-H stretch (alkane)

~ 2850 Strong C-H stretch (alkane)

~ 1450 Medium C-H bend (alkane)

~ 1370 Medium C-H bend (alkane)

~ 1140 Medium C-O stretch (tertiary alcohol)

Logical Relationships in Structural Elucidation
The process of elucidating the molecular structure of Dihydroterpineol involves a logical

workflow where data from different analytical techniques are integrated to build a complete

picture of the molecule.

Diagram: Workflow for Structural Elucidation of Dihydroterpineol
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Caption: Logical workflow for the structural elucidation of Dihydroterpineol.

Conclusion
The molecular structure of Dihydroterpineol, characterized by its p-menthane skeleton and

the presence of cis and trans isomers, has been thoroughly investigated using a combination of

modern analytical techniques. The data from mass spectrometry, NMR, and IR spectroscopy

collectively provide a comprehensive understanding of its atomic composition, connectivity,

functional groups, and stereochemistry. This detailed structural information is fundamental for

researchers, scientists, and drug development professionals working with this versatile

monoterpene alcohol, enabling its effective and safe use in a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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